molecular formula C19H14N2 B1609697 4-(Diphenylamino)benzonitrile CAS No. 20441-00-3

4-(Diphenylamino)benzonitrile

Cat. No. B1609697
Key on ui cas rn: 20441-00-3
M. Wt: 270.3 g/mol
InChI Key: FWPDVKDTOHKZQS-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure A, 4-chlorobenzonitrile (76 mg, 0.55 mmol) reacted with diphenylamine (85 mg, 0.50 mmol) using 1 mol % of catalyst and sodium tert-butoxide (72 mg, 0.75 mmol) at 45° C. for 21 h to give the title compound (136 mg, 96%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 7.43 (d, 2H, J=8.8 Hz, Ar—H), 7.35 (m, 4H), 7.17 (m, 6H), 6.97 (d, 2H, J=8.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 151.56, 145.93, 133.16, 129.75, 126.14, 125.11, 119.69, 119.67, 102.46. GC/MS(EI): m/z 270 (M+).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10]1([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC(C)([O-])C.[Na+]>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([N:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:3][CH:4]=1)#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
76 mg
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
85 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Three
Name
Quantity
72 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45° C.
CUSTOM
Type
CUSTOM
Details
for 21 h
Duration
21 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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